molecular formula C27H33NO11 B193306 Colchicoside CAS No. 477-29-2

Colchicoside

Cat. No. B193306
CAS RN: 477-29-2
M. Wt: 547.5 g/mol
InChI Key: UXAFRQPVHYZDED-UHFFFAOYSA-N
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Description

Colchicoside is a semi-synthetic derivative of the colchicine, a natural anti-inflammatory glycoside which originates from the flower seeds of Superba gloriosa . It is a muscle relaxant with anti-inflammatory and analgesic effects .


Synthesis Analysis

The manufacturing of thiocolchicoside, a semi-synthetic derivative of colchicoside, requires a key step, the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation cannot be achieved in a satisfactory way with a chemical approach . An efficient, direct, and green biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium .


Molecular Structure Analysis

The molecular formula of Colchicoside is C27H33NO11 . Its average mass is 547.551 Da and its monoisotopic mass is 547.205383 Da .


Chemical Reactions Analysis

The biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .


Physical And Chemical Properties Analysis

Colchicoside is a pale yellow solid . It can be purified by chromatography through alumina and eluting with CHCl3, then recrystallising from Me2CO . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 929.0±65.0 °C at 760 mmHg .

Scientific Research Applications

1. Anticancer Effects

  • Thiocolchicoside as a Potential Anticancer Agent: Research indicates that thiocolchicoside, a semi-synthetic derivative of colchicoside, exhibits significant anticancer activity. It inhibits cancer cell proliferation in various cancer types, including leukemia, myeloma, and squamous cell carcinoma, through the modulation of NF-κB–regulated proteins, thus offering insights into the potential repurposing of this drug for cancer therapy (Reuter et al., 2010).

2. Pharmacological Research

  • Colchicoside Derivatives in Muscle Relaxation: Colchicoside and its derivatives like thiocolchicoside have been widely studied for their muscle relaxant properties. They are used in various clinical applications, including neurology and orthopedics, due to their anti-inflammatory and analgesic mechanisms (Wang Xuemin et al., 1992).
  • Biotransformation for Anticancer Compounds: Colchicoside is being explored for its potential in biotechnological processes to produce anticancer compounds. Plant suspension cultures have been used to convert colchicine into colchicoside, suggesting its role as a prodrug with possible anticancer applications (Zarev et al., 2019).

3. Chemical Analysis and Identification

  • Spectrophotometric Determination Methods: Novel methods have been developed for the spectrophotometric determination of colchicoside, aiding in its identification and quantification in pharmaceutical preparations. These methods are crucial for ensuring the quality and consistency of colchicoside-based medications (Narayana & Divya, 2010).

Safety And Hazards

Colchicoside is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Colchicoside and its derivatives have been used for the treatment of diseases of the muscle–skeletal system due to their potent anti-inflammatory and myorelaxant properties . Future research may focus on optimizing the biotransformation process and exploring other potential therapeutic applications.

properties

IUPAC Name

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFRQPVHYZDED-ZZEDUEFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010233
Record name Colchicoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colchicoside

CAS RN

477-29-2
Record name Colchicoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-29-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colchicoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831
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Record name COLCHICOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
865
Citations
M Gumustas, DÇ Polat, CS Kılıç… - Natural product …, 2016 - journals.sagepub.com
… In this study, colchicine (CLN) and colchicoside (CLS) contents of the methanolic extracts of … As a conclusion of this analysis, the colchicoside and colchicine contents of G. superba (GSI…
Number of citations: 14 journals.sagepub.com
G Forni, G Massarani - Journal of Chromatography A, 1977 - Elsevier
… Both colchicine and colchicoside are obtained industrially from the seeds of Colchicum autumnale L. ; thiocohzhicoside, a semi-synthetic derivative of colchicoside, has been shown to …
Number of citations: 31 www.sciencedirect.com
Y Zarev, P Popova, K Foubert, S Apers… - Natural Product …, 2019 - journals.sagepub.com
This paper discusses the biotechnological process affected by means of plant suspension cultures, for production of colchicoside, the 3-O-glucosyl derivative of 3-O-demethylcolchicine. …
Number of citations: 10 journals.sagepub.com
B Narayana, NS Divya - 2010 - nopr.niscpr.res.in
A facile spectrophotometric method is proposed for determination of Colchicoside (COLSID) in bulk and in dosage forms using ceric ammonium sulphate (CAS). Method involves …
Number of citations: 5 nopr.niscpr.res.in
JI Clark, TN Margulis - Life Sciences, 1980 - Elsevier
… It shows little of the antim/totic, antitumor, or tubulin binding activity of colchicine (i) but, in h1-,-n gout and in some experimental models for inflamation, colchicoside and its sulfur …
Number of citations: 12 www.sciencedirect.com
G Gulsoy-Toplan, F Goger… - Natural Product …, 2018 - journals.sagepub.com
Colchicum species, which have been widely used as a medication for years, still remain important in treatment of Familial Mediterranean Fever, gout and Behcet's Disease. In the …
Number of citations: 21 journals.sagepub.com
CI Rica, T Naessens, L Pieters… - Natural Product …, 2017 - journals.sagepub.com
… seeds (glory lily, Colchicaceae), as well as a colchicine-poor/colchicoside-rich extract, were … of colchicine, 3O-demethylcolchicine, and colchicoside. The objective of this work was to …
Number of citations: 9 journals.sagepub.com
A Brossi, R Dumont, HS Yun-Choi, JR Lee - Archives of Pharmacal …, 1987 - Springer
… Both glucosides, colchicoside and thiocolchicoside, were not very active in this assay. 2,3-Didemethylcolchicine, which is much less toxic than colchicine, showed similar inhibitory …
Number of citations: 2 link.springer.com
B Narayana, NS Divya - 2010 - nopr.niscpr.res.in
Two novel methods are presented for the spectrophotometric determination of colchicoside (COLSID). Method A involves the reaction of COLSID with Fe(III) to form complex and method …
Number of citations: 4 nopr.niscpr.res.in
E Ellington, J Bastida, F Viladomat, V Simanek… - … systematics and ecology, 2003 - Elsevier
… All were found to contain colchicine and colchicoside. … Both colchicine and colchicoside were found to be present in all … was colchicine, followed by colchicoside. This latter alkaloid had …
Number of citations: 27 www.sciencedirect.com

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